
Bis(2,2-diethoxyethyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2-diethoxyethyl)mercury is an organomercury compound with the molecular formula C12H26HgO4. This compound is characterized by the presence of mercury bonded to two 2,2-diethoxyethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2-diethoxyethyl)mercury typically involves the reaction of mercury(II) acetate with 2,2-diethoxyethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Hg(OAc)2+2C4H9O2CH2OH→Hg(C4H9O2CH2O)2+2HOAc
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of specialized equipment and techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Bis(2,2-diethoxyethyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: It can be reduced to elemental mercury and corresponding alcohols.
Substitution: The 2,2-diethoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide and diethoxyethanol.
Reduction: Elemental mercury and diethoxyethanol.
Substitution: Various substituted organomercury compounds depending on the reagents used.
Scientific Research Applications
Bis(2,2-diethoxyethyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of bis(2,2-diethoxyethyl)mercury involves the interaction of the mercury center with various molecular targets. The compound can bind to sulfhydryl groups in proteins, affecting their function. This interaction can disrupt enzymatic activity and cellular processes. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-methoxyethyl)mercury
- Bis(2-ethoxyethyl)mercury
- Bis(2-butoxyethyl)mercury
Comparison
Bis(2,2-diethoxyethyl)mercury is unique due to its specific 2,2-diethoxyethyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
Properties
CAS No. |
67247-88-5 |
|---|---|
Molecular Formula |
C12H26HgO4 |
Molecular Weight |
434.92 g/mol |
IUPAC Name |
bis(2,2-diethoxyethyl)mercury |
InChI |
InChI=1S/2C6H13O2.Hg/c2*1-4-7-6(3)8-5-2;/h2*6H,3-5H2,1-2H3; |
InChI Key |
BFRFYVDPOMIYIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C[Hg]CC(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide](/img/structure/B14464384.png)
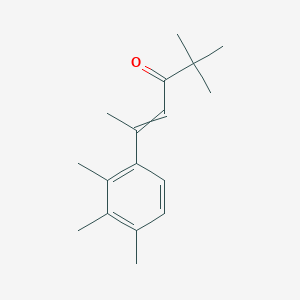
![2-{2-[4-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]-1,3-oxazolidin-3-yl}ethan-1-ol](/img/structure/B14464389.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol](/img/structure/B14464392.png)
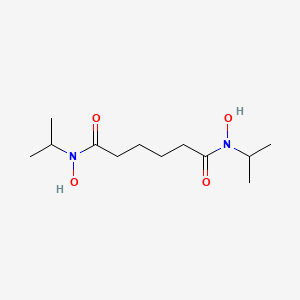

![1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane](/img/structure/B14464400.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine](/img/structure/B14464401.png)
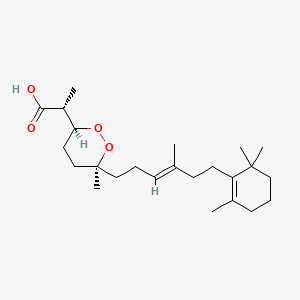
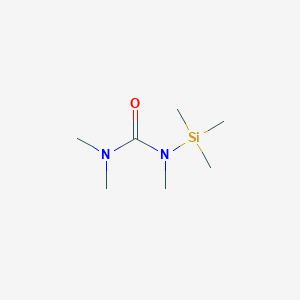
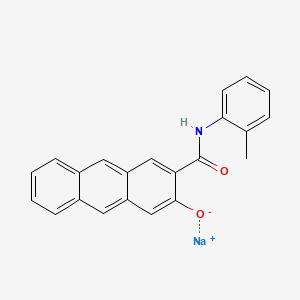
![2-Methyl-4-[(2-methylanilino)methyl]aniline](/img/structure/B14464427.png)

![{6-[2-(2-Aminoethyl)phenyl]-2H-1,3-benzodioxol-5-yl}methanol](/img/structure/B14464453.png)
